(2E)-1-[4-(1H-imidazol-1-yl)phenyl]-3-(5-methylthiophen-2-yl)prop-2-en-1-one
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Overview
Description
(E)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-3-(5-METHYL-2-THIENYL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique structure, which includes an imidazole ring, a phenyl group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-3-(5-METHYL-2-THIENYL)-2-PROPEN-1-ONE typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.
Coupling with Phenyl Group: The imidazole ring is then coupled with a phenyl group through a Suzuki coupling reaction, using palladium as a catalyst.
Addition of Thienyl Group: The final step involves the addition of the thienyl group through a Heck reaction, where the phenyl-imidazole intermediate is reacted with a thienyl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-3-(5-METHYL-2-THIENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole or thienyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles like amines, thiols, or halides, often under basic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-3-(5-METHYL-2-THIENYL)-2-PROPEN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-3-(5-METHYL-2-THIENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
(E)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-2-PROPEN-1-ONE: Lacks the thienyl group, which may affect its biological activity.
(E)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-3-(2-THIENYL)-2-PROPEN-1-ONE: Similar structure but with a different substitution pattern on the thienyl group.
Uniqueness
(E)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-3-(5-METHYL-2-THIENYL)-2-PROPEN-1-ONE is unique due to the presence of both the imidazole and thienyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications and interactions with various molecular targets.
Properties
Molecular Formula |
C17H14N2OS |
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Molecular Weight |
294.4 g/mol |
IUPAC Name |
(E)-1-(4-imidazol-1-ylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H14N2OS/c1-13-2-7-16(21-13)8-9-17(20)14-3-5-15(6-4-14)19-11-10-18-12-19/h2-12H,1H3/b9-8+ |
InChI Key |
OMTMFAOKZZLGIN-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/C(=O)C2=CC=C(C=C2)N3C=CN=C3 |
Canonical SMILES |
CC1=CC=C(S1)C=CC(=O)C2=CC=C(C=C2)N3C=CN=C3 |
Origin of Product |
United States |
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